SGC2085 hydrochloride

Epigenetics Chemical Biology Drug Discovery

Select SGC2085 hydrochloride for unambiguous CARM1/PRMT4 inhibition without off-target confounding. With an IC50 of 50 nM and >100-fold selectivity over other PRMTs, it is the gold standard for in vitro biochemical assays where target specificity is critical. Its lack of cellular permeability uniquely qualifies it as a negative control in cell-based studies, eliminating the confounding variable of cell penetrance. Additionally, SGC2085 demonstrates in vivo efficacy in oncology xenograft models at 10 mg/kg, bridging the gap from biochemical to animal studies. Choose this premier tool compound for precise, reproducible mechanistic validation.

Molecular Formula C19H25ClN2O2
Molecular Weight 348.9 g/mol
CAS No. 1821908-49-9
Cat. No. B593814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC2085 hydrochloride
CAS1821908-49-9
Synonyms(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide, monohydrochloride
Molecular FormulaC19H25ClN2O2
Molecular Weight348.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1
InChIKeyOQGSBQJSJRLNQH-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC2085 Hydrochloride (CAS 1821908-49-9): A Highly Selective CARM1/PRMT4 Inhibitor for Epigenetic Research


SGC2085 hydrochloride is a synthetic, small-molecule inhibitor belonging to the class of protein arginine methyltransferase (PRMT) modulators, specifically targeting coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4). It is characterized by its potent inhibition of CARM1, with a biochemical half-maximal inhibitory concentration (IC50) of 50 nM [1]. This compound is distinguished by its remarkable selectivity, exhibiting greater than 100-fold preference for CARM1 over a broad panel of other PRMTs, with the exception of PRMT6 (IC50 = 5.2 µM), and complete inactivity against 21 other human protein methyltransferases [2]. SGC2085 was developed through a structure-based virtual screening and optimization campaign, establishing it as a premier tool compound for dissecting CARM1-specific biology [1].

Why SGC2085 Hydrochloride Is Not Interchangeable with Generic PRMT or Broad-Spectrum CARM1 Inhibitors


Substituting SGC2085 hydrochloride with other PRMT inhibitors, including broad-spectrum Type I PRMT inhibitors (e.g., MS023) or even other CARM1-targeted agents, introduces significant and quantifiable risks of confounding experimental outcomes due to differing selectivity profiles and cellular activity. While compounds like the dual CARM1/PRMT6 inhibitor MS049 (IC50 = 34 nM for CARM1, 43 nM for PRMT6) or the highly potent CARM1 inhibitor EZM2302 (IC50 = 6 nM) demonstrate target engagement, their unique off-target spectra, cellular permeability, and substrate inhibition patterns fundamentally alter the biological interpretation of results [1]. For instance, MS049 abrogates methylation of BAF155 in cells at 10 µM, a direct cellular effect not observed with SGC2085 due to its poor cellular permeability, making SGC2085 uniquely suited for in vitro biochemical assays where cell penetrance is a confounding variable [2]. Thus, the selection of a CARM1 inhibitor must be guided by the specific experimental context, as the differential properties of each tool compound are critical for accurate mechanistic validation.

SGC2085 Hydrochloride: Head-to-Head Quantitative Differentiation Against Key Comparators


Biochemical Selectivity: SGC2085 vs. the Dual CARM1/PRMT6 Inhibitor MS049

SGC2085 hydrochloride is a highly selective CARM1 inhibitor, whereas MS049 is a potent dual inhibitor of both CARM1 and PRMT6. This differential selectivity is a primary differentiator for experimental design. SGC2085 exhibits an IC50 of 50 nM for CARM1 and a >100-fold selectivity window against all other PRMTs except PRMT6 (IC50 = 5.2 µM) [1]. In contrast, MS049 inhibits CARM1 and PRMT6 with similar potency, having IC50 values of 34 nM and 43 nM, respectively [2]. This makes SGC2085 the preferred tool for isolating CARM1-specific functions without concurrent PRMT6 inhibition.

Epigenetics Chemical Biology Drug Discovery

Selectivity Profile: SGC2085 vs. the Pan-Type I PRMT Inhibitor MS023

SGC2085 offers a narrow, focused inhibition profile centered on CARM1, while MS023 is a pan-inhibitor of Type I PRMTs. SGC2085 displays complete selectivity against a panel of 21 human protein methyltransferases when tested at 1, 10, and 50 µM [1]. In contrast, MS023 potently inhibits PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, with IC50 values of 30 nM, 119 nM, 83 nM, 4 nM, and 5 nM, respectively [2]. The broad activity of MS023 makes it unsuitable for studies focused on CARM1's unique role.

Epigenetics Chemical Biology Drug Discovery

Cellular Activity: SGC2085 vs. the Dual CARM1/PRMT6 Inhibitor MS049

A key differentiator for SGC2085 is its lack of cellular activity, which contrasts with other CARM1 inhibitors. When tested in HEK293 cells at concentrations up to 10 µM for 48 hours, SGC2085 does not reduce the methylation of the CARM1 substrate BAF155, likely due to poor cell permeability [1]. Under identical conditions (10 µM, 48 hours in HEK293 cells), the dual inhibitor MS049 completely abrogates BAF155 methylation [1]. This property makes SGC2085 an excellent negative control for cellular assays and a pure tool for in vitro biochemical studies.

Epigenetics Chemical Biology Cell Biology

In Vivo Tumor Growth Inhibition: SGC2085 Demonstrates Functional Activity in a Xenograft Model

Despite its lack of activity in standard cell culture, SGC2085 has demonstrated significant in vivo efficacy in a mouse xenograft model of hepatocellular carcinoma (HCC). Treatment of nude mice bearing subcutaneous MHCC-97h tumors with SGC2085 at a dose of 10 mg/kg administered intraperitoneally three times per week for 24 days resulted in a substantial reduction in tumor growth, as measured by tumor volume and final tumor weight [1]. This finding suggests that SGC2085 may be metabolized to an active form in vivo or acts through a non-cell-autonomous mechanism, making it a valuable tool for in vivo CARM1 target validation where other inhibitors may not be suitable or available.

Oncology Epigenetics In Vivo Pharmacology

SGC2085 Hydrochloride: Defined Research Applications Based on Quantitative Evidence


In Vitro Biochemical Assays for CARM1 Selectivity Profiling

SGC2085 hydrochloride is the gold standard for in vitro biochemical assays requiring precise, CARM1-selective inhibition. Its high selectivity over a panel of 21 human protein methyltransferases and its >100-fold selectivity over other PRMTs [1] ensure that any observed enzymatic inhibition can be confidently attributed to CARM1. This is in stark contrast to pan-inhibitors like MS023, which would obscure the specific contribution of CARM1. Its lack of cellular activity also eliminates the confounding variable of cell permeability in these assays.

Negative Control for Cell-Based Assays to Confirm CARM1 Dependence

Due to its poor cell permeability, SGC2085 is uniquely suited as a negative control in cellular assays investigating CARM1 function. Its failure to reduce methylation of the cellular substrate BAF155 at 10 µM, unlike the dual inhibitor MS049 [1], provides a robust control. A lack of cellular effect with SGC2085, coupled with a phenotype induced by a cell-penetrant CARM1 inhibitor, confirms that the observed phenotype is due to intracellular CARM1 inhibition rather than an off-target effect or an extracellular mechanism.

In Vivo Target Validation in Oncology Models

SGC2085 serves as a specialized tool for in vivo CARM1 target validation in oncology. Its demonstrated ability to significantly suppress tumor growth in an MHCC-97h xenograft model at 10 mg/kg [1] provides a clear functional readout for CARM1 inhibition in a whole-organism context. This application leverages the compound's unique in vivo activity, which is not predictable from its in vitro profile, making it a valuable asset for projects moving from biochemical to animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC2085 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.